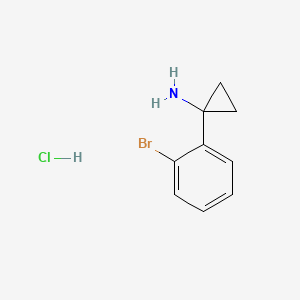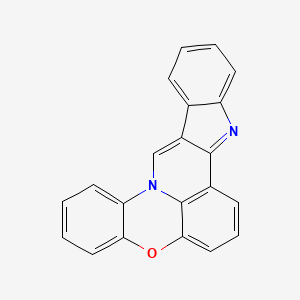
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of pyrazolone and is characterized by the presence of an amino group, two methyl groups, and a phenyl group attached to the pyrazolone ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its pharmacological effects and potential therapeutic applications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Zukünftige Richtungen
The study of the metal complexes of antipyrine in antineoplastic medication, molecular biology, and bioengineering has become hotspots in recent years . This suggests that there could be potential future directions in these areas for “4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” and its complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminoantipyrine with various reagents. One common method involves the condensation of 4-aminoantipyrine with acetoacetanilide in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminoantipyrine: A precursor to 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, known for its analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar structural features and pharmacological activities.
Antipyrine: A related compound used as an analgesic and antipyretic agent.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
8-oxa-1,15-diazahexacyclo[11.10.1.02,7.09,24.014,22.016,21]tetracosa-2,4,6,9,11,13(24),14,16,18,20,22-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O/c1-2-8-16-13(6-1)15-12-23-17-9-3-4-10-18(17)24-19-11-5-7-14(21(19)23)20(15)22-16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPQXZFSRMLQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN4C5=CC=CC=C5OC6=CC=CC(=C64)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
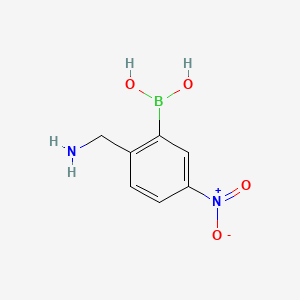
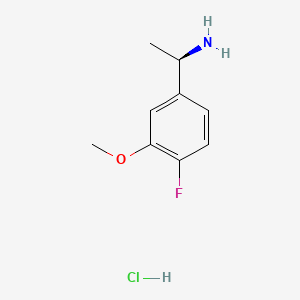

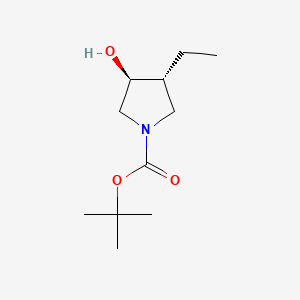
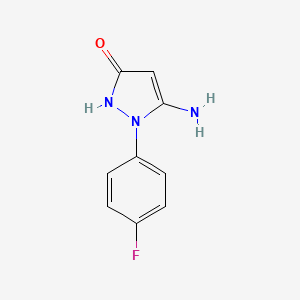


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
